molecular formula C17H14Br2N2O3S B5154455 N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B5154455
M. Wt: 486.2 g/mol
InChI Key: OSOBJEHMNZBCGE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with 3-bromo-4-methoxybenzaldehyde to form an intermediate, which is then reacted with thioamide under specific conditions to yield the desired thiazole derivative. The final product is obtained as a hydrobromide salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-4-phenyl-1,3-thiazol-2-amine
  • N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(1,3-benzodioxol-5-yl)-4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S.BrH/c1-21-14-4-2-10(6-12(14)18)13-8-24-17(20-13)19-11-3-5-15-16(7-11)23-9-22-15;/h2-8H,9H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOBJEHMNZBCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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